![molecular formula C34H21B B1290077 2-Bromo-9,10-bis(2-naphthalenyl)anthracene CAS No. 474688-76-1](/img/structure/B1290077.png)
2-Bromo-9,10-bis(2-naphthalenyl)anthracene
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Overview
Description
2-Bromo-9,10-bis(2-naphthalenyl)anthracene, also known as BNPA, is a fluorescent dye that has been widely used in scientific research due to its unique properties. BNPA is a high-affinity fluorescent dye that is highly soluble in both organic and aqueous solvents. It is also highly stable and has a long shelf life. BNPA has been used in a variety of applications, including fluorescence microscopy, fluorescence imaging, and fluorescence-based bioassays.
Scientific Research Applications
Organic Electronics
2-Bromo-9,10-bis(2-naphthalenyl)anthracene: is utilized in the field of organic electronics due to its semiconducting properties. It serves as a building block for organic light-emitting diodes (OLEDs) and other electronic devices. Its high thermal stability and ability to transport charge make it suitable for use in electronic components that require reliable performance over time .
Photovoltaic Cells
In the realm of renewable energy, this compound is explored for its role in photovoltaic cells. Its strong light-absorbing characteristics and stable photophysical properties contribute to the efficiency of solar cells by facilitating the conversion of solar energy into electricity .
Pharmaceutical Research
While not directly used in pharmaceuticals, 2-Bromo-9,10-bis(2-naphthalenyl)anthracene is involved in pharmaceutical research. It’s used as a reagent or intermediate in the synthesis of more complex molecules that may have medicinal properties. Its role is crucial in the early stages of drug development .
Chemical Synthesis
This anthracene derivative is a valuable compound in chemical synthesis. It acts as an intermediate in the preparation of various organic compounds. Its bromine atom can be used in further chemical reactions to create a wide array of derivatives, which can have diverse applications in material science and chemistry .
Material Science
In material science, 2-Bromo-9,10-bis(2-naphthalenyl)anthracene contributes to the development of new materials with unique properties. It’s particularly useful in creating materials that exhibit specific optical or electronic characteristics, which are essential for developing advanced technologies .
Analytical Chemistry
Lastly, this compound finds its use in analytical chemistry as a standard or reference material. Its well-defined structure and properties allow it to be used in calibrating instruments or validating analytical methods, ensuring the accuracy and reliability of chemical analyses .
Mechanism of Action
Target of Action
2-Bromo-9,10-bis(2-naphthalenyl)anthracene is a conjugated compound with a large conjugated system . It is primarily used as an electron-donating molecule in the formation of donor-acceptor based organic semiconductor devices .
Mode of Action
The compound’s mode of action is primarily through its interaction with other molecules in the formation of organic semiconductor devices . The large conjugated system in the molecule allows it to effectively change the optoelectronic properties of the target molecules, such as their emission and absorption wavelengths .
Result of Action
The molecular and cellular effects of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene are primarily related to its role in organic semiconductor devices. By acting as an electron donor, it can influence the optoelectronic properties of these devices .
Action Environment
The action, efficacy, and stability of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene can be influenced by various environmental factors. For instance, the compound’s storage temperature should be room temperature, and it should be sealed in dry conditions to maintain its stability .
properties
IUPAC Name |
2-bromo-9,10-dinaphthalen-2-ylanthracene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H21Br/c35-28-17-18-31-32(21-28)34(27-16-14-23-8-2-4-10-25(23)20-27)30-12-6-5-11-29(30)33(31)26-15-13-22-7-1-3-9-24(22)19-26/h1-21H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVPXSAMRFIMLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC(=CC4=C(C5=CC=CC=C53)C6=CC7=CC=CC=C7C=C6)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H21Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623821 |
Source
|
Record name | 2-Bromo-9,10-di(naphthalen-2-yl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
474688-76-1 |
Source
|
Record name | 2-Bromo-9,10-di(naphthalen-2-yl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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